molecular formula C16H14FN3O B10900561 (2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

(2E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide

Cat. No.: B10900561
M. Wt: 283.30 g/mol
InChI Key: OZCVCHHUOIYKFN-MDWZMJQESA-N
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Description

(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a cyano group, a fluorophenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of a base to form an intermediate, which is then reacted with cyanoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The cyano group and fluorophenyl group play crucial roles in binding to target proteins, thereby modulating their activity. This compound can inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-CYANO-3-[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-PROPENAMIDE is unique due to its combination of a cyano group, fluorophenyl group, and pyrrole ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

InChI

InChI=1S/C16H14FN3O/c1-10-7-12(8-13(9-18)16(19)21)11(2)20(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H2,19,21)/b13-8+

InChI Key

OZCVCHHUOIYKFN-MDWZMJQESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)/C=C(\C#N)/C(=O)N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C=C(C#N)C(=O)N

Origin of Product

United States

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